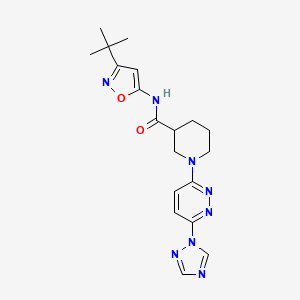

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-(tert-butyl)isoxazol-5-yl)piperidine-3-carboxamide

Description

This compound features a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position, linked to a piperidine-3-carboxamide group. The carboxamide nitrogen is further substituted with a 3-(tert-butyl)isoxazole ring. Its molecular formula is C₁₉H₂₃N₇O₂, with a molecular weight of 381.44 g/mol.

Properties

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N8O2/c1-19(2,3)14-9-17(29-25-14)22-18(28)13-5-4-8-26(10-13)15-6-7-16(24-23-15)27-12-20-11-21-27/h6-7,9,11-13H,4-5,8,10H2,1-3H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEGZJNNWMXPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-(tert-butyl)isoxazol-5-yl)piperidine-3-carboxamide , often referred to as compound A , belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of compound A, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Compound A has a complex molecular structure characterized by multiple heterocyclic rings, which are known to influence its biological activity. The key features include:

- Triazole and Pyridazine Rings : These components are associated with various pharmacological properties, including antifungal and antibacterial activities.

- Isoxazole Moiety : Known for its role in enhancing the lipophilicity and bioavailability of compounds.

The molecular formula of compound A is with a molecular weight of approximately 373.43 g/mol.

Antifungal Activity

Research indicates that triazole derivatives exhibit notable antifungal properties. In a study focusing on triazole scaffolds, compounds similar to A showed significant activity against fungal pathogens such as Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values for related triazole compounds were reported as low as 0.0156 μg/mL, indicating strong antifungal potential .

Antibacterial Activity

Triazole-containing compounds have also demonstrated antibacterial effects. For instance, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The SAR studies suggest that modifications in the side chains can enhance activity against resistant strains . Compound A’s structure suggests potential interactions with bacterial enzymes, making it a candidate for further development.

Anticancer Activity

The incorporation of isoxazole and triazole moieties has been linked to anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The unique combination of functional groups in compound A may contribute to its effectiveness against specific cancer types.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compound A. Key observations include:

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the isoxazole or piperidine rings can significantly alter the compound's potency.

- Ring Modifications : Altering the substituents on the triazole or pyridazine rings can enhance selectivity and reduce toxicity .

Case Studies

Several studies have explored derivatives of triazole and isoxazole compounds:

- Antifungal Efficacy : A derivative with a similar scaffold exhibited an MIC value significantly lower than standard antifungal agents like fluconazole, suggesting enhanced efficacy against resistant strains .

- Antibacterial Screening : Compounds were evaluated against a panel of bacteria, revealing promising results with MIC values ranging from 0.125 to 8 μg/mL against Staphylococcus aureus and Escherichia coli.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds containing a triazole ring have been reported to demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans . The specific compound under discussion has potential applications in treating infections caused by resistant strains due to its unique structure.

Anticancer Activity

Recent studies highlight the compound's potential as an anticancer agent. For example, triazole derivatives have been found to inhibit specific kinases involved in cancer proliferation. A related compound was shown to inhibit the MET enzyme with an IC50 value of 4.2 nmol/L, indicating strong potential for further development in cancer therapies . The ability of this compound to target multiple pathways may provide a multi-faceted approach to cancer treatment.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. In particular, it has shown promise as a thymidine phosphorylase inhibitor, which is relevant in the context of cancer therapy . Inhibiting this enzyme can lead to reduced tumor growth and improved therapeutic outcomes in certain cancer types.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various triazole derivatives, the compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated that it exhibited superior activity compared to traditional antibiotics, suggesting its potential as a new class of antimicrobial agents .

Case Study 2: Cancer Treatment

A preclinical trial evaluated the anticancer effects of the compound in xenograft models. The results demonstrated significant tumor reduction rates when administered at specific dosages, supporting its development as an effective cancer therapeutic . The compound's mechanism involved apoptosis induction and cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity : The target compound combines pyridazine, triazole, and isoxazole rings, distinguishing it from simpler analogs like benzohydrazides or pyrazolo-pyridines. This diversity may enhance target selectivity due to multi-ring interactions .

The piperidine-3-carboxamide linker may facilitate hydrogen bonding with biological targets, similar to carbohydrazide derivatives (e.g., CAS 832741-13-6), which are known to interact with enzymes like carbonic anhydrase .

Triazole vs. Pyrazole : The 1,2,4-triazole in the target compound offers stronger π-π stacking and hydrogen-bonding capabilities compared to pyrazole derivatives (e.g., CAS 1005612-70-3), which are more commonly associated with metabolic stability .

Inferred Pharmacological Profile

- Kinase Inhibition : Pyridazine-triazole hybrids are reported to inhibit kinases (e.g., JAK2, EGFR) by binding to the ATP pocket. The tert-butyl group may enhance hydrophobic interactions in this context .

Q & A

Basic: What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step procedures:

- Step 1 : Formation of the pyridazine-triazole core via nucleophilic substitution between 6-chloropyridazine and 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 2 : Piperidine ring functionalization. The carboxamide group is introduced using coupling agents like HATU or EDCI with N-hydroxysuccinimide (NHS) in anhydrous DCM .

- Step 3 : Isoxazole coupling. The tert-butyl-substituted isoxazole is attached via a Buchwald-Hartwig amination or Ullmann-type reaction, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

Key Purification Methods : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (ethanol/water mixtures) are standard .

Basic: What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent positions and piperidine conformation .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., ESI+ mode, accuracy < 5 ppm) .

- Purity Assessment :

- HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to ensure >95% purity .

Advanced: How can researchers optimize reaction conditions for the piperidine-isoxazole coupling step?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to evaluate variables:

- Temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (toluene vs. DMF) .

- Real-Time Monitoring : In-situ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

- Troubleshooting Contradictions : If yields drop unexpectedly, assess moisture sensitivity of the palladium catalyst or ligand degradation via ICP-MS .

Advanced: How to resolve contradictions in biological activity data across assays?

- Orthogonal Assays : Compare results from:

- Enzyme Inhibition Assays (e.g., fluorescence-based kinase assays) vs. Cell-Based Viability Tests (e.g., MTT assay in cancer cell lines) .

- Binding Affinity Validation : Use surface plasmon resonance (SPR) to measure direct interactions with target proteins, resolving discrepancies from indirect cellular assays .

- Computational Modeling : Molecular dynamics simulations to predict off-target effects or solubility limitations affecting in vivo vs. in vitro results .

Basic: What are the recommended storage conditions to ensure compound stability?

- Short-Term : Store at –20°C in airtight, light-protected vials with desiccant (e.g., silica gel) .

- Long-Term : Lyophilize and store under argon at –80°C. Confirm stability via periodic HPLC analysis (every 6 months) .

Advanced: What strategies are effective for studying its interaction with biological macromolecules?

- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) to resolve binding modes. Requires high-purity protein (>95%) and optimized crystallization buffers .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in PBS buffer (pH 7.4) at 25°C .

- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses, guided by crystallographic data from related triazole-pyridazine derivatives .

Advanced: How to design derivatives to improve metabolic stability?

- Metabolic Hotspot Identification : Incubate the compound with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS .

- Structural Modifications :

Basic: What safety precautions are essential during synthesis?

- Ventilation : Use fume hoods when handling volatile reagents (e.g., DMF, palladium catalysts) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Avoid skin contact with intermediates (potential irritants) .

Advanced: How to analyze structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Prepare derivatives with variations in:

- Triazole substituents (e.g., methyl, phenyl).

- Piperidine conformation (chair vs. boat) via ring substitution .

- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values from dose-response curves .

Advanced: What computational tools predict its pharmacokinetic properties?

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 inhibition, and blood-brain barrier permeability .

- Solubility Optimization : COSMO-RS simulations to guide solvent selection for formulation (e.g., PEG 400 vs. Captisol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.